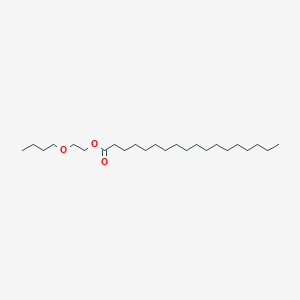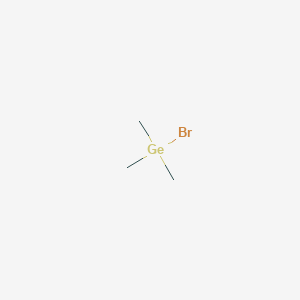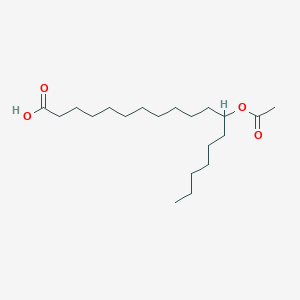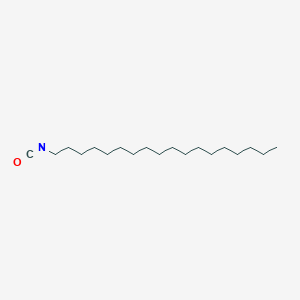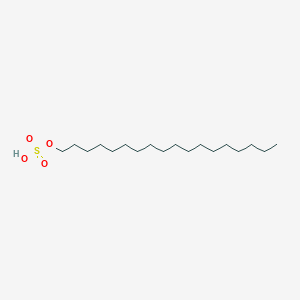
4-氨基偶氮苯-3,4'-二磺酸
描述
4-Aminoazobenzene-3,4’-disulfonic acid is a member of the class of azobenzenes, which are compounds characterized by the presence of a nitrogen-nitrogen double bond (azo group) linking two benzene rings. This compound is specifically substituted with an amino group at the para position and sulfo groups at the meta and para positions on the benzene rings .
科学研究应用
4-Aminoazobenzene-3,4’-disulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of novel dyes and pigments.
Biology: The compound serves as a biological stain for visualizing cellular components.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of targeted drug delivery.
Industry: It is employed in the production of various industrial dyes and as a standard in analytical chemistry
作用机制
Target of Action
4-Aminoazobenzene-3,4’-disulfonic acid is a member of the class of azobenzenes . It is an organic compound that is used in the synthesis of novel acid dyes
Biochemical Pathways
It’s known that azobenzenes can be degraded by certain bacterial strains , suggesting that this compound may interact with microbial metabolic pathways.
Result of Action
It’s known that the compound can be used in the synthesis of novel acid dyes , suggesting that it may interact with textile fibers at a molecular level to produce color.
生化分析
Biochemical Properties
4-Aminoazobenzene-3,4’-disulfonic acid plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It acts as a Bronsted base, capable of accepting a hydron from a donor . This compound interacts with enzymes and proteins, particularly those involved in metabolic pathways. The sulfonic acid groups enhance its solubility in water, facilitating its interaction with hydrophilic biomolecules . The azo group can participate in redox reactions, influencing the activity of enzymes that catalyze such processes .
Cellular Effects
4-Aminoazobenzene-3,4’-disulfonic acid affects various types of cells and cellular processes. It can influence cell signaling pathways by interacting with signaling proteins and receptors. This compound has been observed to affect gene expression, potentially altering the transcription of genes involved in metabolic and signaling pathways . Additionally, it can impact cellular metabolism by interacting with enzymes involved in metabolic processes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 4-Aminoazobenzene-3,4’-disulfonic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. The azo group can undergo reduction, leading to the formation of amines that can further interact with cellular components . This compound can also inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity . Changes in gene expression induced by this compound can result from its interaction with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Aminoazobenzene-3,4’-disulfonic acid can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or extreme pH . Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity . These temporal effects are crucial for understanding the compound’s long-term impact on biological systems.
Dosage Effects in Animal Models
The effects of 4-Aminoazobenzene-3,4’-disulfonic acid vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic and signaling pathways . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, this compound can exhibit toxic or adverse effects, potentially leading to cellular damage or dysfunction . These dosage-dependent effects are essential for determining safe and effective usage levels in research and applications.
Metabolic Pathways
4-Aminoazobenzene-3,4’-disulfonic acid is involved in various metabolic pathways. It interacts with enzymes that catalyze redox reactions, such as oxidoreductases . The compound can influence the levels of metabolites by altering the activity of these enzymes, thereby affecting the overall metabolic flux within the cell . Additionally, it can interact with cofactors required for enzymatic activity, further modulating metabolic processes .
Transport and Distribution
Within cells and tissues, 4-Aminoazobenzene-3,4’-disulfonic acid is transported and distributed through interactions with transporters and binding proteins . The sulfonic acid groups facilitate its solubility in aqueous environments, allowing it to be efficiently transported within the cell . This compound can accumulate in specific cellular compartments, depending on the presence of transporters and binding proteins that recognize and bind to it . Its distribution within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 4-Aminoazobenzene-3,4’-disulfonic acid is determined by its interactions with cellular components and targeting signals . It can be directed to specific compartments or organelles through post-translational modifications or binding to targeting proteins . This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules within the appropriate cellular context . The activity and function of 4-Aminoazobenzene-3,4’-disulfonic acid can be significantly influenced by its subcellular localization, affecting its overall impact on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminoazobenzene-3,4’-disulfonic acid typically involves the diazotization of 4-nitroaniline followed by coupling with sulfanilic acid. The reaction conditions generally include acidic environments and controlled temperatures to ensure the proper formation of the azo bond .
Industrial Production Methods
In industrial settings, the production of 4-Aminoazobenzene-3,4’-disulfonic acid involves large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency .
化学反应分析
Types of Reactions
4-Aminoazobenzene-3,4’-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions typically target the azo group, converting it to the corresponding amine.
Substitution: The amino and sulfo groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are frequently used.
Substitution: Substitution reactions often involve electrophilic reagents and catalysts to facilitate the process.
Major Products
The major products formed from these reactions include various sulfonated and aminated derivatives, which can be further utilized in different applications .
相似化合物的比较
Similar Compounds
4-Aminoazobenzene: Lacks the sulfo groups, making it less soluble in water.
4-Nitroazobenzene: Contains a nitro group instead of an amino group, altering its reactivity and applications.
Sulfanilic Acid: A precursor in the synthesis of 4-Aminoazobenzene-3,4’-disulfonic acid, it lacks the azo group.
Uniqueness
4-Aminoazobenzene-3,4’-disulfonic acid is unique due to its combination of amino and sulfo groups, which confer specific solubility and reactivity properties. This makes it particularly valuable in applications requiring water solubility and specific staining capabilities .
属性
IUPAC Name |
2-amino-5-[(4-sulfophenyl)diazenyl]benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O6S2/c13-11-6-3-9(7-12(11)23(19,20)21)15-14-8-1-4-10(5-2-8)22(16,17)18/h1-7H,13H2,(H,16,17,18)(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYBHNIOTZBCFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N)S(=O)(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059231 | |
| Record name | 4-Aminoazobenzene-3,4'-disulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101-50-8 | |
| Record name | 4-Aminoazobenzene-3,4′-disulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 57606 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminoazobenzene-3,4'-disulfonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57606 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonic acid, 2-amino-5-[2-(4-sulfophenyl)diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Aminoazobenzene-3,4'-disulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-aminoazobenzene-3,4'-disulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.680 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Amino-3,4′-disulfoazobenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZQE5CCH2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-Aminoazobenzene-3,4'-disulfonic acid utilized in material science?
A1: 4-Aminoazobenzene-3,4'-disulfonic acid plays a crucial role in developing advanced materials for environmental remediation. In a recent study [], it was employed as a grafting agent to modify chitosan nanoparticles. The sulfonic groups introduced through this modification significantly enhanced the material's ability to remove heavy metal ions, such as Fe(III), from contaminated water. This modification led to a high sorption capacity for Fe(III), reaching up to 3.0 mmol Fe g−1 under UV light []. This highlights the potential of 4-Aminoazobenzene-3,4'-disulfonic acid in creating efficient and sustainable solutions for water purification.
Q2: What is the role of 4-Aminoazobenzene-3,4'-disulfonic acid in textile dyeing?
A2: 4-Aminoazobenzene-3,4'-disulfonic acid serves as a key component in synthesizing novel direct dyes with potential antimicrobial properties []. Researchers utilized it to create a diazo direct dye by diazotizing it and then coupling it with a chromene derivative []. This dye exhibited promising results when applied to wool, silk, and cotton fabrics, demonstrating good color strength and light fastness []. The study suggests that incorporating 4-Aminoazobenzene-3,4'-disulfonic acid into dye structures could lead to textile materials with enhanced aesthetic properties and potential health benefits.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


